1-(2-(Bromomethyl)-6-hydroxyphenyl)propan-1-one
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Overview
Description
1-(2-(Bromomethyl)-6-hydroxyphenyl)propan-1-one is an organic compound with a bromomethyl group attached to a hydroxyphenyl ring and a propanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Bromomethyl)-6-hydroxyphenyl)propan-1-one typically involves the bromination of a precursor compound. One common method is the bromination of 2-(hydroxymethyl)phenylpropan-1-one using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(2-(Bromomethyl)-6-hydroxyphenyl)propan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction Reactions: The carbonyl group in the propanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature.
Oxidation: Conducted in the presence of oxidizing agents at room temperature or slightly elevated temperatures.
Reduction: Performed in anhydrous solvents under inert atmosphere to prevent moisture-sensitive reagents from decomposing.
Major Products
Substitution: Products depend on the nucleophile used, resulting in compounds like 1-(2-(aminomethyl)-6-hydroxyphenyl)propan-1-one.
Oxidation: Conversion to 1-(2-(bromomethyl)-6-oxophenyl)propan-1-one.
Reduction: Formation of 1-(2-(bromomethyl)-6-hydroxyphenyl)propan-1-ol.
Scientific Research Applications
1-(2-(Bromomethyl)-6-hydroxyphenyl)propan-1-one has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceuticals.
Biological Studies: Studied for its interactions with biological molecules and potential biological activity.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-(Bromomethyl)-6-hydroxyphenyl)propan-1-one depends on its specific application. In medicinal chemistry, it may interact with biological targets through covalent bonding or non-covalent interactions, affecting molecular pathways and cellular processes. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules.
Comparison with Similar Compounds
Similar Compounds
1-(2-Bromophenyl)propan-1-one: Similar structure but lacks the hydroxy group.
1-(2-(Chloromethyl)-6-hydroxyphenyl)propan-1-one: Similar structure with a chloromethyl group instead of a bromomethyl group.
1-(2-(Bromomethyl)-4-hydroxyphenyl)propan-1-one: Similar structure with the hydroxy group in a different position.
Properties
Molecular Formula |
C10H11BrO2 |
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Molecular Weight |
243.10 g/mol |
IUPAC Name |
1-[2-(bromomethyl)-6-hydroxyphenyl]propan-1-one |
InChI |
InChI=1S/C10H11BrO2/c1-2-8(12)10-7(6-11)4-3-5-9(10)13/h3-5,13H,2,6H2,1H3 |
InChI Key |
QTNHLPORBXMWDU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C=CC=C1O)CBr |
Origin of Product |
United States |
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